N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3
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Overview
Description
N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3 is a deuterated derivative of N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether. This compound is primarily used in research settings, particularly in the fields of organic chemistry and pharmaceuticals. The deuterium labeling (indicated by the “d3” suffix) makes it useful in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3 typically involves the following steps:
Protection of the Amino Group: The amino group of DL-Alaninol is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions to form N-tert-Butyloxycarbonyl DL-Alaninol.
Methylation: The hydroxyl group of N-tert-Butyloxycarbonyl DL-Alaninol is then methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Deuteration: The final step involves the introduction of deuterium atoms. This can be achieved by using deuterated reagents or solvents during the methylation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound back to its alcohol form.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Produces carbonyl derivatives.
Reduction: Yields the corresponding alcohol.
Substitution: Forms substituted derivatives with various functional groups.
Scientific Research Applications
N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3 has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference standard in NMR spectroscopy.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential in drug development and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3 involves its role as a protected amino alcohol. The Boc group provides stability during synthetic transformations, and its removal under mild conditions reveals the free amino group, which can participate in further reactions. The deuterium atoms enhance the compound’s utility in NMR studies by providing distinct spectral features.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether: The non-deuterated version of the compound.
N-tert-Butyloxycarbonyl DL-Alaninol: Lacks the methyl ether group.
DL-Alaninol: The parent amino alcohol without any protective groups.
Uniqueness
N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3 is unique due to its deuterium labeling, which makes it particularly valuable in NMR spectroscopy. The Boc protection provides stability during synthetic processes, and the methyl ether group adds versatility in chemical reactions.
Properties
IUPAC Name |
tert-butyl N-[1-(trideuteriomethoxy)propan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-7(6-12-5)10-8(11)13-9(2,3)4/h7H,6H2,1-5H3,(H,10,11)/i5D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGZQPBXNUSHSW-VPYROQPTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OCC(C)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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